molecular formula C52H75N3O19 B8104242 DBCO-NHCO-PEG13-NHS ester

DBCO-NHCO-PEG13-NHS ester

Cat. No.: B8104242
M. Wt: 1046.2 g/mol
InChI Key: HJSJNWDWFIZPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-NHCO-PEG13-NHS ester is a useful research compound. Its molecular formula is C52H75N3O19 and its molecular weight is 1046.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Micropatterned Three-Dimensional Culture

DBCO-NHCO-PEG13-NHS ester plays a crucial role in the development of novel click-crosslinkable and photodegradable gelatin hydrogels. These hydrogels are instrumental in micropatterned three-dimensional culture, particularly for cell encapsulation, offering potential applications in tissue engineering and regenerative medicine (Tamura et al., 2015).

2. Hydrogel Formation for Biomedical Applications

The structure of this compound influences the properties of poly(ethylene glycol)-poly(l-lactide) hydrogels. These hydrogels exhibit thermosensitivity and robust mechanical properties, making them suitable for various biomedical applications, such as controlled drug delivery systems and matrices for tissue engineering (Buwalda et al., 2010).

3. pH Responsive Drug Delivery

This compound contributes to the development of nanohydrogels (NHs) used for pH-responsive drug delivery. These NHs show promise in loading and releasing anticancer drugs like methotrexate, demonstrating potential in targeted cancer therapy (Farzanfar et al., 2021).

4. PEGylation in Biopharmaceuticals

The compound plays a significant role in the PEGylation process, where polyethylene glycol is covalently bonded to peptides or proteins to improve bioavailability and reduce immunogenicity. This process is crucial in the development of biopharmaceuticals (Crafts et al., 2016).

5. Bioactive Hydrogel Development

In the creation of bioactive hydrogels, this compound is used to functionalize bioactive factors with photo-cross-linkable groups. This enables controlled incorporation into PEG hydrogel networks, essential for regenerative medicine and drug delivery applications (Browning et al., 2013).

6. Tissue Adhesive and Hydrogel

The ester is utilized in developing a chondroitin sulfate-polyethylene glycol adhesive hydrogel, showing potential in wound healing and regenerative medicine due to its adhesive strength and compatibility with biological tissues (Strehin et al., 2010).

7. ssDNA Immobilization and Hybridization

This compound is instrumental in the immobilization and hybridization of single-stranded DNA (ssDNA) on poly(ethylene glycol) films, facilitating the development of DNA microarrays and sensors (Zhao et al., 2022).

8. Hydrogel Formation via Native Chemical Ligation

The compound is used in oxo-ester mediated native chemical ligation for polymer hydrogel formation, highlighting its potential for in-vivo applications in tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H75N3O19/c56-48(53-16-13-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)14-17-61-19-21-63-23-25-65-27-29-67-31-33-69-35-37-71-39-41-73-42-40-72-38-36-70-34-32-68-30-28-66-26-24-64-22-20-62-18-15-52(60)74-55-50(58)11-12-51(55)59/h1-8H,11-43H2,(H,53,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSJNWDWFIZPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H75N3O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.